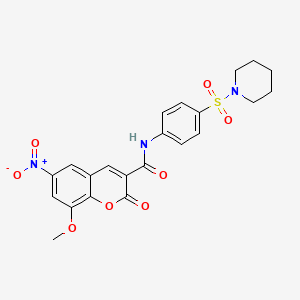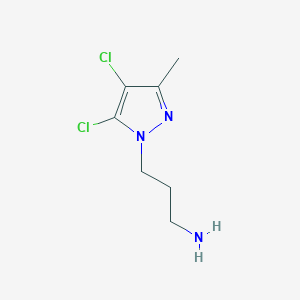
N1-benzyl-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-benzyl-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide, also known as BIX-01294, is a small molecule inhibitor that targets the histone methyltransferase G9a. G9a is responsible for the methylation of lysine 9 on histone H3, which is associated with gene silencing. BIX-01294 has been shown to inhibit G9a activity and promote the reactivation of silenced genes, making it a potential therapeutic target for a range of diseases.
Mécanisme D'action
N1-benzyl-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide works by binding to the SET domain of G9a, which is responsible for its methyltransferase activity. This binding inhibits the ability of G9a to methylate lysine 9 on histone H3, leading to the reactivation of silenced genes. This compound has also been shown to inhibit the activity of GLP, a homolog of G9a, which further enhances its therapeutic potential.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to promote the reactivation of silenced genes, leading to changes in gene expression. This compound has also been shown to increase the levels of acetylated histones, which are associated with gene activation. In addition, this compound has been shown to promote cellular differentiation and inhibit cell proliferation in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N1-benzyl-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide is that it is a specific inhibitor of G9a and GLP, which reduces the risk of off-target effects. It is also a small molecule inhibitor, which makes it easier to administer and study in vitro and in vivo. However, one limitation of this compound is that it has poor solubility in water, which can make it difficult to use in certain experiments. In addition, this compound has been shown to have low bioavailability, which can limit its therapeutic potential.
Orientations Futures
There are several future directions for the study of N1-benzyl-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide. One area of research is the development of more potent and selective inhibitors of G9a and GLP. Another area of research is the investigation of the role of G9a in various diseases, including cancer, neurological disorders, and cardiovascular disease. Finally, the therapeutic potential of this compound and other G9a inhibitors should be further explored in preclinical and clinical studies.
Méthodes De Synthèse
N1-benzyl-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-(dimethylamino)benzaldehyde with indoline-2-one to form N-(4-(dimethylamino)benzylidene)indolin-2-one. This compound is then reacted with ethyl oxalyl chloride to form N-(4-(dimethylamino)benzylidene)oxalamide. Finally, this compound is reacted with benzylamine to form this compound.
Applications De Recherche Scientifique
N1-benzyl-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide has been extensively studied in the field of epigenetics, where it has been shown to play a role in gene regulation. It has been used to study the role of G9a in various diseases, including cancer, neurological disorders, and cardiovascular disease. This compound has also been used to investigate the epigenetic mechanisms underlying cellular differentiation and development.
Propriétés
IUPAC Name |
N-benzyl-N'-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O2/c1-30(2)23-14-12-22(13-15-23)25(31-17-16-21-10-6-7-11-24(21)31)19-29-27(33)26(32)28-18-20-8-4-3-5-9-20/h3-15,25H,16-19H2,1-2H3,(H,28,32)(H,29,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBTXZRLUOSJBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=CC=C2)N3CCC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(4-Ethoxyphenyl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2382082.png)
![2-[(2,3-Dichlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2382088.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-bromo-5-methoxybenzamide](/img/structure/B2382090.png)


![N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide](/img/structure/B2382094.png)
![N-(4-chlorobenzyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)trifluoromethanesulfonamide](/img/structure/B2382095.png)



![N-(3-chloro-4-methoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2382099.png)
